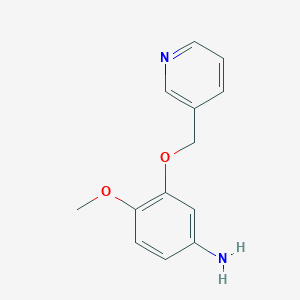

4-Methoxy-3-(pyridin-3-ylmethoxy)aniline

Description

General Overview of Aniline (B41778) Derivatives in Chemical Research

Aniline, a primary aromatic amine with the formula C₆H₅NH₂, and its derivatives are foundational materials in organic chemistry. geeksforgeeks.orgwikipedia.org These compounds serve as crucial intermediates and starting materials for a vast array of chemicals, including pharmaceuticals, agrochemicals, dyes, pigments, and polymers. geeksforgeeks.orgwikipedia.orgnbinno.comsci-hub.se The versatility of the aniline scaffold stems from the reactivity of the amino group and the aromatic ring, which can undergo numerous chemical transformations such as electrophilic substitution and diazotization. geeksforgeeks.orgwikipedia.org

In academic and industrial research, substituted anilines are prized for their ability to impart specific electronic and steric properties to a molecule, which can be fine-tuned by the nature and position of the substituents on the benzene (B151609) ring. nbinno.com This functionalization is a key strategy in drug discovery, where aniline derivatives are integral to the synthesis of various drug candidates, helping to modulate pharmacological properties like bioavailability and receptor selectivity. nbinno.com The history of medicinal chemistry is rich with examples of aniline-based drugs, underscoring their enduring importance. rsc.org The development of novel synthesis methods for substituted anilines remains a significant focus, aiming to create diverse molecular patterns for applications in medicinal chemistry and materials science. rsc.orgbohrium.com

Importance of O-Linked Pyridylmethoxy Scaffolds in Molecular Design

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in thousands of drug molecules due to its ability to enhance biological potency, metabolic stability, and solubility. nih.govresearchgate.net As a nitrogen-bearing heterocycle, it can participate in hydrogen bonding and other key interactions with biological targets. nih.govnih.gov When incorporated into a larger molecule via an ether linkage (O-linked), as in a pyridylmethoxy group, it offers a combination of rigidity from the aromatic pyridine ring and conformational flexibility from the methyleneoxy bridge.

This structural motif is particularly significant in the design of kinase inhibitors. biorxiv.orgnih.gov Kinases are a critical class of drug targets, and molecules that can effectively bind to their ATP-binding site are of great interest. nih.govrsc.org The pyridine component can mimic the hinge-binding interactions of adenine, while the flexible linker allows the rest of the molecule to access and bind to other regions of the kinase, potentially improving potency and selectivity. nih.govrsc.org The strategic placement of such scaffolds can help orient functional groups to make crucial interactions with the target protein and can be modified to fine-tune the physicochemical properties of the compound. nih.govbldpharm.com

Research Context of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline

The compound this compound exists at the intersection of the two previously discussed areas of chemical significance. It is a highly functionalized molecule that presents researchers with a unique scaffold for further chemical elaboration. Its structure combines:

An aniline core, providing a reactive site for further synthesis.

A methoxy (B1213986) group at the 4-position, which acts as an electron-donating group, influencing the reactivity of the aniline ring.

An O-linked pyridylmethoxy group at the 3-position, a key structural element for interacting with biological targets, particularly in the context of kinase inhibition.

While specific research dedicated exclusively to this compound is not extensively detailed in publicly available literature, its chemical architecture strongly suggests its role as an intermediate in the synthesis of complex, biologically active molecules. uni.lu Research on closely related analogues, such as N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for medical imaging nih.gov and other substituted anilines as precursors for active pharmaceutical ingredients (APIs), supports this context. ossila.comossila.com The presence of this compound in patent literature further indicates its utility in proprietary drug discovery and development programs. uni.lu The meta-substitution pattern of the aniline is also noteworthy, as this is a less common arrangement compared to ortho- and para-substituted anilines, offering access to a different chemical space. rsc.org

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is its application as a specialized building block in organic and medicinal chemistry. The main objectives of such research would include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce high-purity this compound.

Library Generation: Utilizing the aniline's amino group as a chemical handle to synthesize a diverse library of derivative compounds. This involves reacting it with various electrophiles like carboxylic acids, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively.

Biological Screening: Investigating the biological activity of the synthesized derivatives. Given the structural motifs, a primary objective would be to screen for kinase inhibitory activity against a panel of cancer- or inflammation-related kinases.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivatives and evaluating the impact on biological activity. This helps in identifying the key structural features required for potency and selectivity, guiding the design of more effective drug candidates.

The overarching goal is to leverage the unique structural features of this compound to discover novel molecules with therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | uni.lu |

| Monoisotopic Mass | 230.10553 Da | uni.lu |

| SMILES | COC1=C(C=C(C=C1)N)OCC2=CN=CC=C2 | uni.lu |

| InChI | InChI=1S/C13H14N2O2/c1-16-12-5-4-11(14)7-13(12)17-9-10-3-2-6-15-8-10/h2-8H,9,14H2,1H3 | uni.lu |

| Predicted XlogP | 1.6 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-12-5-4-11(14)7-13(12)17-9-10-3-2-6-15-8-10/h2-8H,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQBVEVEFUNMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 3 Pyridin 3 Ylmethoxy Aniline

Precursor Synthesis and Starting Materials

Preparation of Substituted Aniline (B41778) Precursors

The aniline precursor required for the synthesis is 4-methoxy-3-hydroxyaniline. A common route to this intermediate involves the nitration of a suitably substituted phenol (B47542) followed by reduction of the nitro group to an amine. For instance, the synthesis of the isomeric 5-amino-2-methoxyphenol (B156534) (also known as 3-hydroxy-4-methoxyaniline) can be achieved from vanillin. The process involves the conversion of the aldehyde group to a hydroxyl group, followed by a reaction sequence that introduces the amino group. researchgate.net Another approach starts from 4-methoxybenzene-1-sulfonyl chloride, which can be converted in four steps to 5-(ethylsulfonyl)-2-methoxyaniline, a related substituted aniline. nih.gov

A general method for preparing 4-hydroxyanilines involves the diazotization of an aniline followed by coupling with a phenol and subsequent reduction. google.com For example, aniline can be diazotized and coupled with a substituted phenol, followed by reduction with a reagent like Raney nickel to yield the desired 4-hydroxyaniline derivative. google.com

Furthermore, the synthesis of related substituted anilines, such as 4-methoxy-3-methylaniline, can be accomplished by the reduction of the corresponding nitro compound, 1-methoxy-2-methyl-4-nitrobenzene, using a palladium on carbon catalyst under a hydrogen atmosphere. chemicalbook.com

A plausible synthetic pathway to 4-methoxy-3-hydroxyaniline could start from 3-hydroxy-4-methoxybenzaldehyde. This commercially available starting material can be subjected to a series of reactions, including protection of the phenolic hydroxyl group, oxidation of the aldehyde to a carboxylic acid, Curtius or a related rearrangement to introduce the amino group, and subsequent deprotection to yield the desired aniline precursor. A related synthesis of 2-methoxy-5-((phenylamino)methyl)phenol involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with aniline followed by reduction. mdpi.com

Synthesis of Pyridylmethanol Derivatives

The second key precursor is a derivative of 3-pyridinemethanol, typically a halomethylpyridine such as 3-(chloromethyl)pyridine (B1204626). The synthesis of 3-(chloromethyl)pyridine hydrochloride can be achieved through a multi-step process starting from 3-methylpyridine (B133936) (3-picoline). This process involves the oxidation of 3-methylpyridine to 3-picolinic acid using an oxidizing agent like potassium permanganate. The resulting acid is then esterified, for example with methanol (B129727), to form methyl pyridine-3-carboxylate. Subsequent reduction of the ester yields 3-pyridinemethanol, which is then chlorinated using a reagent like thionyl chloride to afford the desired 3-(chloromethyl)pyridine hydrochloride. google.com

Alternative chlorination methods for producing chloromethylpyridines include the use of trichloroisocyanuric acid. google.com The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions or specific catalytic systems. youtube.com

Key Coupling Reactions for Ether Linkage Formation

The central step in the synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline is the formation of the ether bond between the phenolic oxygen of the aniline precursor and the benzylic carbon of the pyridylmethanol derivative. Several established synthetic methodologies can be employed for this transformation.

Nucleophilic Aromatic Substitution Approaches

The Williamson ether synthesis is a classical and widely used method for forming ether linkages. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. In the context of synthesizing the target molecule, the phenolic hydroxyl group of 4-methoxy-3-hydroxyaniline would be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then react with 3-(chloromethyl)pyridine to form the desired ether linkage. The efficiency of this reaction is dependent on the reactivity of the alkyl halide and the nucleophilicity of the phenoxide.

Palladium-Catalyzed Coupling Strategies

Modern cross-coupling reactions catalyzed by palladium have become powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. The Buchwald-Hartwig amination, while primarily known for C-N bond formation, has been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of this compound, a possible approach would involve the coupling of a halogenated 4-methoxyaniline derivative with 3-pyridinemethanol, or conversely, the coupling of 4-methoxy-3-hydroxyaniline with a 3-(halomethyl)pyridine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govresearchgate.net

A variety of phosphine ligands have been developed to facilitate these couplings with a broad range of substrates. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the alcohol, deprotonation, and reductive elimination to form the ether product and regenerate the catalyst.

Copper-Catalyzed N-Arylation Methods

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent another important strategy for the formation of aryl ethers. organic-chemistry.org The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. More contemporary methods utilize catalytic amounts of copper salts, often in the presence of a ligand, to facilitate the reaction under milder conditions. For the synthesis of the target compound, 4-methoxy-3-hydroxyaniline could be coupled with a 3-(halomethyl)pyridine using a copper catalyst. researchgate.netmdpi.comnih.gov

Recent advancements in Ullmann-type reactions have demonstrated the selective N-arylation of aminophenols, showcasing the ability to control the reactivity of different functional groups within the same molecule. organic-chemistry.org This selectivity can be crucial when working with multifunctional substrates like aminophenols. The reaction mechanism is believed to involve the formation of a copper-alkoxide intermediate which then undergoes reaction with the aryl halide.

A bismuth-mediated O-arylation of pyridones with arylboronic acids has also been reported as an alternative approach for the synthesis of pyridyl ethers, offering a complementary method to traditional cross-coupling reactions. nih.govnih.gov

Reduction Strategies for Nitro Precursors to the Amine Moiety

The conversion of the nitro group in 4-methoxy-1-nitro-3-(pyridin-3-ylmethoxy)benzene to an amine is a fundamental transformation in the synthesis of the target aniline. The primary approaches for this reduction are catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitroarenes due to its clean nature and high yields. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

For structurally similar compounds, such as 4-methoxynitrobenzene and 3-nitro-4-methoxy-acetylaniline, various catalytic systems have proven effective. researchgate.netrsc.org Palladium on carbon (Pd/C) is a common and highly efficient catalyst for this transformation. researchgate.net For instance, the reduction of a related compound, 1-methoxy-2-methyl-4-nitrobenzene, was achieved with 10% Pd/C under a hydrogen atmosphere at room temperature, yielding the corresponding aniline quantitatively.

Bimetallic catalysts, such as copper/nickel (Cu/Ni) nanoparticles, have also demonstrated high activity. In the hydrogenation of 3-nitro-4-methoxy-acetylaniline, a bimetallic Cu₀.₇Ni₀.₃ catalyst provided a 99.4% selectivity for the desired amine with a 95.7% conversion. rsc.org Another example is the use of CoNi alloy catalysts for the hydrogenation of 4-methoxynitrobenzene, which also shows high efficiency. rsc.org These findings suggest that for the synthesis of this compound, both monometallic and bimetallic catalysts are viable options.

Table 1: Representative Catalytic Hydrogenation Systems for Nitroarene Reduction

| Nitro Precursor | Catalyst | Solvent | Temperature (°C) | Pressure | Yield/Conversion |

|---|---|---|---|---|---|

| 4-Methoxynitrobenzene | Thiolated SQ-SH/Pd-Silica | Not specified | Not specified | Not specified | High activity over 5 cycles researchgate.net |

| 3-Nitro-4-methoxy-acetylaniline | Cu₀.₇Ni₀.₃ | Not specified | 140 | Not specified | 95.7% Conversion rsc.org |

| 4-Methoxynitrobenzene | Co₀.₆₇Ni₀.₃₃/Al₂O₃ | Water | 50 | Not specified | >99% Conversion rsc.org |

| p-Nitroaniline | 5% Pd/C | Methanol | 40-60 | 200-1000 kPa | High yield researchgate.net |

This table presents data for analogous compounds to illustrate typical reaction conditions.

Metal-mediated reductions offer an alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is unavailable. These methods typically involve the use of a metal in a protic solvent or a metal hydride reagent.

Commonly used reducing agents include metals like iron, tin, or zinc in the presence of an acid. However, for laboratory-scale synthesis, reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst are often preferred due to their milder conditions and selectivity. For example, the reduction of nitroarenes can be achieved with NaBH₄ using catalysts like phosphine-decorated polymer-immobilized ionic liquid-stabilized gold nanoparticles (AuNP@PPh₂-PIILP).

Another effective system for related compounds is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as iron oxide. For the reduction of 3-nitro-4-methoxybenzanilide to 3-amino-4-methoxybenzanilide, hydrazine hydrate with an alkali-formulated ferrous oxide catalyst in methanol proved to be an efficient method. google.com This approach avoids the need for high-pressure hydrogen gas.

Table 2: Metal-Mediated Reduction Systems for Nitroarenes

| Nitro Precursor | Reducing Agent | Catalyst/Additive | Solvent | Key Conditions | Result |

|---|---|---|---|---|---|

| Nitrobenzene (B124822) | NaBH₄ | AuNP@PPh₂-PIILP | Ethanol (B145695)/Water | Room Temperature | Quantitative yield of aniline |

| 3-Nitro-4-methoxybenzanilide | Hydrazine Hydrate | Alkali Ferrous Oxide | Methanol | Reflux | 95.3% Yield google.com |

This table illustrates common metal-mediated reduction methods applicable to similar substrates.

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, the presence and nature of a base or catalyst, and the control of temperature and reaction time.

The choice of solvent can dramatically influence the rate and selectivity of the reduction reaction. Protic solvents like methanol and ethanol are frequently used for catalytic hydrogenations and reductions with agents like NaBH₄. google.com

In the catalytic reduction of nitrobenzene derivatives, methanol has been shown to be a highly effective solvent, often leading to complete reduction to the corresponding aniline with high selectivity. google.com Ethanol is also a viable option, though in some catalytic systems it can lead to the formation of byproducts. The use of aprotic solvents or aqueous systems can also be employed, depending on the specific catalyst and reducing agent. For instance, in some nanoparticle-catalyzed reductions, water has been identified as an excellent solvent, promoting high conversion and selectivity.

The catalyst is the cornerstone of catalytic hydrogenation. As discussed, palladium, platinum, nickel, and various bimetallic combinations are effective. The activity and longevity of these catalysts are crucial for process efficiency. For instance, the Co₀.₆₇Ni₀.₃₃/Al₂O₃ catalyst showed excellent stability and could be recycled multiple times without a significant loss of activity in the hydrogenation of 4-methoxynitrobenzene. rsc.org

In some synthetic procedures, the addition of a base can be beneficial. In a process for preparing 4-chloro-2,5-dimethoxyaniline, a related compound, the use of a compound that provides a pH of 8 to 10 in an aqueous solution was found to be advantageous. For the synthesis of a complex pyridazinone involving a pyridin-3-ylmethoxy moiety, sodium hydride (NaH) was used as a base to generate an alkoxide for a subsequent coupling reaction. frontiersin.org The selection of the appropriate base is critical to avoid side reactions and promote the desired transformation.

Temperature and reaction time are interdependent parameters that must be carefully controlled. The reduction of nitro groups is typically an exothermic process, and inadequate temperature control can lead to side reactions and reduced selectivity.

Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the activity of the catalyst. For example, the hydrogenation of 3-nitro-4-methoxy-acetylaniline over a Cu-Ni catalyst was performed at 140°C for 2 hours. rsc.org In contrast, a one-step synthesis of p-methoxyaniline compounds from nitrobenzene precursors via hydrogenation is carried out at a lower temperature range of 20°C to 80°C. google.com The synthesis of a complex molecule containing the pyridin-3-ylmethoxy group involved heating at 100°C for 12 hours to improve the yield of a key coupling step. frontiersin.org

The reaction time must be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and to quench the reaction before the formation of significant byproducts.

Derivatization and Functionalization Strategies

The unique arrangement of functional groups in this compound allows for a variety of chemical modifications. These can be broadly categorized into reactions involving the aniline nitrogen, the pyridine (B92270) ring, and the methoxy (B1213986) group.

Modifications of the Aniline Nitrogen

The primary amine of the aniline moiety is a versatile functional group that can undergo a range of chemical transformations. These modifications are often employed to introduce new pharmacophores or to modulate the electronic properties of the molecule.

Common derivatizations of the aniline nitrogen include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the aniline with alkyl halides in the presence of a base. For instance, N-allyl derivatives of similar anilino compounds have been synthesized, and this suggests that the title compound could undergo similar reactions. nih.gov N-acylation, on the other hand, can be carried out using acyl chlorides or anhydrides to form the corresponding amides. The formation of an N-acetyl group on a similar structure resulted in reduced biological potency in one study, highlighting the impact of such modifications. nih.gov

Furthermore, the aniline nitrogen can participate in carbon-nitrogen (C-N) bond-forming reactions. Transition-metal-free amination reactions between tertiary amines and aryl halides have been reported, suggesting the potential for the aniline nitrogen of this compound to act as a nucleophile in such cross-coupling reactions. researchgate.net Reductive amination is another viable strategy, as demonstrated by the reaction of p-anisidine (B42471) with p-nitrobenzaldehyde in the presence of a reducing agent like sodium borohydride to yield N-benzyl derivatives. researchgate.net

Table 1: Potential Modifications of the Aniline Nitrogen

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl-4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

| C-N Coupling | Aryl halide, Base, Catalyst (optional) | N-Aryl-4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

Substitutions on the Pyridine Ring

The pyridine ring in this compound is another site for functionalization. The reactivity of the pyridine ring towards substitution is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on a benzene (B151609) ring and typically requires harsh conditions. The substitution pattern is directed by the existing substituent. For a 3-substituted pyridine, electrophilic substitution is expected to occur at the 5-position, and to a lesser extent, at the 2- and 6-positions.

Nucleophilic aromatic substitution, conversely, is more facile on the pyridine ring, especially if a good leaving group is present. In a related study, a 3-cyano-2,6-dichloropyridine was shown to undergo nucleophilic substitution with N-methyl-4-methoxyaniline. nih.gov This suggests that if the pyridine ring of the title compound were pre-functionalized with a leaving group like a halogen, it could be a handle for introducing a variety of nucleophiles.

A notable transformation involving a pyridinylmethoxy moiety is the automated synthesis of a radiotracer where a pyridin-3-ylmethoxy group is part of a larger molecular structure. nih.gov While not a direct substitution on the pyridine ring of the title compound, it highlights the utility of this motif in complex molecule synthesis.

Table 2: Potential Substitutions on the Pyridine Ring

| Reaction Type | Position of Substitution | Reagents and Conditions |

|---|---|---|

| Electrophilic Substitution | 5-position (major) | Nitrating agents, Halogenating agents, etc. |

Alterations to the Methoxy Group

The methoxy group on the benzene ring is another key functional group that can be chemically altered, most commonly through demethylation to yield the corresponding phenol. This transformation can be a crucial step in the synthesis of derivatives with different biological activities or physical properties.

A variety of reagents are known to effect the demethylation of aryl methyl ethers. Boron tribromide (BBr3) is a powerful and widely used reagent for this purpose. google.com Aluminum chloride (AlCl3), often in the presence of a scavenger like petroleum ether, is another effective Lewis acid for demethylation. google.com Pyridinium chloride is also a common reagent for demethylating phenolic ethers, although it may lack regioselectivity in more complex molecules. google.com

An interesting method for demethylation involves the use of triethylamine (B128534) (Et3N) in an SN2 process, which has been demonstrated for 3-alkynyl-4-methoxy-2-pyridones. nih.gov This suggests that under specific conditions, a base-induced demethylation could be a viable strategy for the title compound.

Table 3: Reagents for Demethylation of the Methoxy Group

| Reagent | Conditions |

|---|---|

| Boron tribromide (BBr3) | Inert solvent (e.g., DCM) |

| Aluminum chloride (AlCl3) | With or without a solvent like petroleum ether |

| Pyridinium chloride | High temperature |

| Triethylamine (Et3N) | Specific for certain substrates, SN2 mechanism |

| Lithium aluminum hydride (LAH) | Can also reduce other functional groups |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Alkyl-4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

| N-Acyl-4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

| N-Aryl-4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

| N-Substituted-4-methoxy-3-(pyridin-3-ylmethoxy)aniline |

| 3-cyano-2,6-dichloropyridine |

| N-methyl-4-methoxyaniline |

| p-anisidine |

| p-nitrobenzaldehyde |

Structural Analysis and Conformational Studies of 4 Methoxy 3 Pyridin 3 Ylmethoxy Aniline

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural framework of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide complementary information to build a complete picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each proton and carbon atom can be established.

Expected ¹H NMR Data for this compound:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons on both the aniline (B41778) and pyridine (B92270) rings. The substitution pattern will lead to distinct splitting patterns (doublets, triplets, etc.).

Methoxy (B1213986) Protons (-OCH₃): A singlet peak, typically around δ 3.8 ppm.

Methylene (B1212753) Protons (-O-CH₂-Py): A singlet peak corresponding to the two protons of the methylene bridge connecting the ether oxygen and the pyridine ring.

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Expected ¹³C NMR Data for this compound:

Aromatic Carbons: A series of signals in the downfield region (typically δ 110-160 ppm) for the carbon atoms of the benzene (B151609) and pyridine rings.

Methoxy Carbon (-OCH₃): A signal in the upfield region (around δ 55 ppm).

Methylene Carbon (-O-CH₂-Py): A signal for the methylene carbon.

A study on 4-Methoxy-N-(3-phenylallylidene) aniline demonstrated the use of both experimental and computational methods to assign NMR shifts, finding good correlation between the two. researchgate.net Similar computational approaches could be applied to predict the NMR spectra of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₃H₁₄N₂O₂. uni.lu

The predicted monoisotopic mass for this compound is 230.10553 Da. uni.luuni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus validating the molecular formula. The table below shows predicted m/z values for various adducts of the target molecule that could be observed in an HRMS experiment. uni.luuni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.11281 |

| [M+Na]⁺ | 253.09475 |

| [M-H]⁻ | 229.09825 |

| [M+K]⁺ | 269.06869 |

This technique provides a high degree of confidence in the identity of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. While a specific spectrum for this compound is not provided in the search results, data from related aniline and methoxy-containing compounds can be used for comparison. rsc.orgresearchgate.netnist.gov

Expected IR Absorption Bands for this compound:

N-H Stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methylene groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and pyridine ring stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage and the methoxy group would exhibit strong C-O stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

N-H Bending: The N-H bending vibration of the primary amine would be observed around 1600 cm⁻¹.

Crystallographic Studies and Solid-State Structure

Crystallographic studies, particularly single crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction analysis allows for the precise determination of the molecular geometry of this compound. Although a crystal structure for the title compound is not available in the provided search results, studies on related compounds such as 4-Methoxy-2-nitroaniline and 4-Methoxy-N-(4-nitrobenzyl)aniline illustrate the type of data that can be obtained. researchgate.netresearchgate.netnih.gov

Hypothetical Crystallographic Data Table for this compound (based on related structures):

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| a (Å) | ~6-16 |

| b (Å) | ~6-26 |

| c (Å) | ~7-15 |

| α (°) | 90 or ~100 |

| β (°) | ~90-98 |

| γ (°) | 90 or ~103 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. These non-covalent forces are crucial in determining the crystal packing and can influence the physical properties of the compound.

The primary amine group (-NH₂) is a key hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and methoxy groups can act as hydrogen bond acceptors. Therefore, N-H···N and N-H···O hydrogen bonds are expected to be significant intermolecular interactions. nih.govnih.gov

Furthermore, the presence of two aromatic rings (the substituted benzene and the pyridine ring) suggests the possibility of π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset manner. nih.gov C-H···π interactions are also plausible. nih.gov Studies on related molecules, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, have shown how different hydrogen bonding motifs can arise depending on the crystalline form. cardiff.ac.uk A detailed crystallographic study would map out these interactions and provide a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Crystal Packing Analysis

While specific crystallographic data for this compound is not available, an examination of a structurally similar compound, 4-methoxy-3-(trifluoromethyl)aniline, provides insight into the potential crystal packing and intermolecular interactions. The crystal structure of this analogue is stabilized by a network of hydrogen bonds.

Given the presence of an amine group (a hydrogen bond donor) and nitrogen and oxygen atoms (hydrogen bond acceptors) in this compound, it is highly probable that its crystal structure is also dominated by hydrogen bonding. Specifically, one can anticipate N-H···N and N-H···O interactions, which would play a crucial role in the formation of its supramolecular architecture. The arrangement of molecules in the solid state would aim to maximize these favorable interactions, likely leading to the formation of one-dimensional chains or two-dimensional sheets.

For illustrative purposes, the crystal data for the analogous compound, 4-methoxy-3-(trifluoromethyl)aniline, is presented below.

Interactive Data Table: Crystal Data for 4-methoxy-3-(trifluoromethyl)aniline

| Parameter | Value |

| Chemical Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds.

The energy barrier for rotation around the C(aryl)-O bond in diaryl ethers can be influenced by the substitution pattern on the aromatic rings. Similarly, the rotational barrier around the C(phenyl)-NH₂ bond in anilines is affected by the electronic nature of the substituents on the ring. Electron-donating groups tend to lower this barrier, while electron-withdrawing groups increase it.

Computational studies on related molecules, such as N-benzhydrylformamides, have been used to determine rotational barriers, which are often in the range of 19-20 kcal/mol for formamide (B127407) fragments. For simpler molecules like ethane, the rotational barrier is much lower, around 2.7-3.5 kcal/mol. For this compound, the rotational barriers would likely fall somewhere between these extremes, influenced by both steric and electronic factors.

Interactive Data Table: Representative Rotational Energy Barriers

| Molecule Type | Bond | Typical Rotational Barrier (kcal/mol) | Reference |

| Substituted Ethanes | C-C | 2.7 - 3.5 | |

| N-Benzhydrylformamides | Formyl C-N | ~19.5 | |

| Diaryl Ethers | C-O-C | Can be high enough for atropisomerism |

The inherent flexibility of the -O-CH₂- linker between the two aromatic rings allows the molecule to adopt a wide range of conformations in solution. The preferred geometry will be a balance between stabilizing electronic interactions, such as hyperconjugation, and destabilizing steric repulsions. The conformational flexibility is a key characteristic of diaryl ethers and is known to be challenging to control in synthetic processes aiming for specific atropisomers.

The molecule's ability to adopt various shapes will influence its intermolecular interactions and, consequently, its physical properties and biological activity. The lone pairs on the ether oxygen and the pyridine nitrogen, along with the amine group, are key sites for hydrogen bonding, and their spatial orientation will be dictated by the molecule's conformation.

Structure Activity Relationship Sar Investigations of 4 Methoxy 3 Pyridin 3 Ylmethoxy Aniline Derivatives

Strategic Modification of the Aniline (B41778) Moiety

The aniline ring is a common feature in many biologically active compounds and its substitution pattern can significantly influence activity.

Impact of Substituents on Electronic Properties

The electronic nature of substituents on an aniline ring can modulate the pKa of the amino group and the electron density of the aromatic ring, which in turn can affect binding to biological targets. In a series of 4-anilinopyrimidine inhibitors of c-Jun N-terminal kinase (JNK), for instance, the electronic properties of substituents on the aniline ring were found to be critical for potency. nih.gov It is conceivable that for 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline, the introduction of electron-withdrawing or electron-donating groups on the aniline ring would similarly alter its biological activity.

For example, studies on aniline derivatives as potential drug candidates have shown that the position of substituents (ortho, meta, or para) significantly affects properties like lipophilicity, which is crucial for pharmacokinetics. mdpi.com In one study, para-substituted aniline derivatives exhibited lower lipophilicity compared to their ortho and meta counterparts. mdpi.com

Table 1: Predicted Influence of Aniline Substituents on Activity (Based on Analogous Systems)

| Substituent at Position 5 or 6 | Electronic Effect | Predicted Impact on a Hypothetical Target |

|---|---|---|

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decreases electron density on the aniline ring | Potentially alters binding affinity, could be favorable or unfavorable depending on the target's electronic requirements. |

| Electron-Donating Group (e.g., -CH3, -OCH3) | Increases electron density on the aniline ring | May enhance or decrease binding affinity based on the specific interactions within the binding pocket. |

Steric Effects of Substituents on Biological Recognition

The size and shape of substituents on the aniline moiety can have a profound impact on how the molecule fits into a biological target's binding site. Research on aniline derivatives has demonstrated that the steric bulk of substituents can either enhance or diminish biological activity. researchgate.net For example, in a study of aniline derivatives as amine oxidase modulators, the type of radical in the aniline ring was a key determinant of whether the compound acted as an activator or an inhibitor. researchgate.net

The introduction of bulky substituents on the aniline ring of this compound could lead to steric hindrance, preventing optimal binding to a target receptor or enzyme. Conversely, smaller substituents might be well-tolerated or even create new favorable interactions. The concept of "strain-driven" synthesis has been used to create non-planar aniline mimics to improve properties like aqueous solubility and oral absorption, highlighting the importance of three-dimensional shape. acs.org

Exploration of the Pyridylmethoxy Substituent

The pyridylmethoxy group is a key feature of the molecule, and its components—the pyridine (B92270) ring and the methoxy (B1213986) linker—are both critical to its potential biological activity.

Positional Isomerism of the Pyridine Nitrogen (e.g., Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl)

In another study on isoindolin-1-one (B1195906) derivatives as GABAA receptor modulators, a compound with a pyridin-3-yl moiety was more potent than its pyridin-4-yl counterpart. acs.org This again underscores the significant impact of the pyridine nitrogen's position on biological activity. Theoretical studies have also shown that protonation of the pyridine nitrogen can significantly strengthen its interaction with other molecules. rsc.org

Table 2: Effect of Pyridine Nitrogen Position on Receptor Affinity in Pyridylpiperazines

| Compound | Pyridine Isomer | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|---|

| 1 | 4-pyridyl | 10.3 ± 1.2 | 18.5 ± 2.1 |

| 3 | 3-pyridyl | 8.7 ± 0.9 | 25.6 ± 3.4 |

| 5 | 2-pyridyl | 15.4 ± 1.8 | 9.8 ± 1.1 |

Data extracted from a study on pyridylpiperazine sigma ligands and is intended for illustrative purposes. nih.gov

Role of the Methoxy Linker in Bridging Interactions

The ether linkage in the pyridylmethoxy group is not just a simple spacer. Ether groups can play a significant role in drug-receptor interactions. numberanalytics.com They are generally stable and can improve a compound's lipophilicity, which can enhance its ability to cross cell membranes. numberanalytics.com The oxygen atom of the ether can act as a hydrogen bond acceptor, forming crucial interactions with a biological target. researchgate.net The flexibility of the ether linkage also allows the pyridine and aniline moieties to adopt various conformations, which can be important for finding the optimal binding pose. In some contexts, ether groups have been shown to influence receptor-G protein interactions. nih.gov

Influence of the Methoxy Group on Overall Molecular Behavior

The methoxy group attached to the aniline ring is a common feature in many approved drugs and is known to influence a molecule's properties in several ways. nih.gov Methoxy groups can impact a compound's metabolic stability. For example, they can be sites of O-demethylation by cytochrome P450 enzymes, which can be a primary metabolic pathway. nih.gov Strategically placing methoxy groups can also block metabolism at other sites.

Furthermore, the methoxy group can affect a molecule's physicochemical properties, such as solubility and lipophilicity. researchgate.net The addition of a methoxy group can alter the electronic properties of the aniline ring, which as discussed, can influence binding affinity. In some cases, the introduction of a methoxy group has been shown to improve the potency of drug candidates. acs.org The beneficial effects of methoxy groups on intermolecular interactions have been a subject of interest in drug discovery. drughunter.com

Metabolic Stability Considerations through Deuteration Analogies

A significant challenge in drug development is ensuring that a compound possesses adequate metabolic stability to achieve and maintain therapeutic concentrations in the body. One established strategy to enhance metabolic stability is through deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

While specific metabolic data for this compound is not extensively published, the principles of improving metabolic stability through deuteration can be illustrated by analogous compounds. For instance, in a study on the tyrosine kinase inhibitor IQS016, which features a 2-phenylamino substituent, deuteration of the phenyl ring (IQS016-d5) resulted in a dramatic increase in metabolic stability when incubated with rat liver microsomes. mdpi.com After 60 minutes, the deuterated analog remained almost entirely intact, whereas the parent compound was significantly metabolized. mdpi.com This highlights the potential of deuteration to protect metabolically labile positions on the aniline ring or associated moieties.

Similarly, investigations into other classes of compounds, such as tropane (B1204802) derivatives for PET imaging, have successfully employed deuteration to improve metabolic stability. nih.gov These studies provide a strong rationale for exploring deuteration as a strategy to enhance the pharmacokinetic profile of this compound derivatives. Potential sites for deuteration on this scaffold could include the methoxy group, the pyridine ring, or the aniline ring to protect against common metabolic pathways like O-demethylation or aromatic hydroxylation.

Table 1: Illustrative Impact of Deuteration on Metabolic Stability of an Analogous Aniline Derivative

| Compound | Structure | Incubation Time (min) | Remaining Compound (%) |

| IQS016 | Phenylamino-substituted pyrido[2,3-d]pyrimidin-7(8H)-one | 60 | < 50% |

| IQS016-d5 | Penta-deuterophenylamino analog of IQS016 | 60 | ~85-90% |

| Data is illustrative and based on findings for an analogous compound, IQS016. mdpi.com |

Computational Approaches to SAR Analysis

Computational chemistry offers powerful tools to rationalize SAR and guide the design of new analogs with improved properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are invaluable in this regard.

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, a predictive model can be generated. For aniline derivatives, QSAR models have been developed to predict metabolic fate, such as N-acetylation. nih.gov

In the context of designing novel inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a 3D-QSAR study on a series of purine-based Bcr-Abl inhibitors yielded statistically robust models (CoMFA: q² = 0.576; CoMSIA: q² = 0.637) that guided the design of more potent compounds. nih.gov A similar approach for this compound derivatives would involve synthesizing a series of analogs with varied substituents, measuring their biological activity, and then generating CoMFA and CoMSIA models. These models would provide a predictive framework for designing next-generation compounds with enhanced efficacy.

Table 2: Example Statistical Parameters from a 3D-QSAR Study on Analogous Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

| CoMFA-SE | 0.576 | Not Reported | Steric, Electrostatic |

| CoMSIA-SEH | 0.637 | Not Reported | Steric, Electrostatic, Hydrophobic |

| Data is illustrative and based on findings for purine-based Bcr-Abl inhibitors. nih.gov |

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) required for biological activity. This "pharmacophore" represents the key interaction points between a ligand and its biological target.

For a series of this compound derivatives, a pharmacophore model could be generated from a set of active compounds. This model would elucidate the critical spatial relationships between features like the pyridine nitrogen (potential hydrogen bond acceptor), the aniline nitrogen (potential hydrogen bond donor), the methoxy group (hydrophobic/hydrogen bond acceptor), and the aromatic rings (hydrophobic/aromatic interactions).

A study on monoamine triple uptake inhibitors successfully used pharmacophore modeling to identify key features for balanced activity. The resulting model highlighted the importance of a 'folded' conformation and specific hydrophobic and cationic features. nih.gov This model then served as a template for designing new compounds with desired biological profiles. Similarly, a pharmacophore model for this compound derivatives would be a valuable tool for virtual screening of compound libraries to identify novel scaffolds and for guiding the structural modifications of existing leads to optimize their interactions with the target.

Table 3: Common Pharmacophore Features in Drug Design

| Feature | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Pyridine nitrogen, oxygen of the methoxy group. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | Amine (NH2) group of the aniline. |

| Aromatic Ring | A planar, cyclic, conjugated system. | Phenyl and pyridine rings, for π-π stacking or hydrophobic interactions. |

| Hydrophobic Center | A non-polar region of the molecule. | Methoxy group, aromatic rings. |

| Cationic/Positive Ionizable | A group that is positively charged at physiological pH. | The pyridine ring may be protonated. |

Mechanistic Insights into Biological Interactions of 4 Methoxy 3 Pyridin 3 Ylmethoxy Aniline and Analogs

In Vitro Target Identification and Mechanistic Characterization

The biological activity of a compound is defined by its interaction with specific molecular targets. For analogs of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline, research has pointed towards several classes of proteins, including enzymes, receptors, and transcription factor complexes.

Enzyme Inhibition Mechanisms (e.g., Kinases, LTA4H, PDE2A, COX-II)

The structural components of this compound are present in various known enzyme inhibitors.

Kinase Inhibition : The anilino-quinoline and anilino-thienyl-quinoline scaffolds have been investigated as potent inhibitors of Src kinase activity. oulu.fi A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles were prepared and optimized, leading to a compound that demonstrated potent inhibition in both enzyme and cell-based assays, as well as in vivo anti-tumor activity. acs.org This suggests that the anilino-pyridinyl framework can be a crucial element for interaction with kinase active sites. Furthermore, a series of benzo[c] aobious.comresearchgate.netnaphthyridin-4-ylamines featuring a pyridin-3-yl group were identified as potent and relatively selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). oulu.fi X-ray crystallography of these inhibitors bound to the PDK-1 active site revealed key binding modes. oulu.fi

Leukotriene A4 Hydrolase (LTA4H) Inhibition : LTA4H is a critical enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). acs.org Structure-activity relationship studies on analogs of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine led to the identification of potent LTA4H inhibitors. acs.org While structurally distinct from this compound, these studies highlight that molecules with ether-linked aromatic rings are a feature of compounds targeting the LTA4H active site. acs.org

Phosphodiesterase (PDE) Inhibition : Phosphodiesterases are key enzymes in regulating cellular signaling. Rolipram, a selective inhibitor of PDE4, contains a 3-alkoxy-4-methoxyphenyl group, which shares a substitution pattern with the core of this compound. nih.gov This specific methoxy-phenyl arrangement is crucial for high-affinity binding to the four subtypes of the PDE4 enzyme. nih.gov

Cyclooxygenase-II (COX-II) Inhibition : COX-II is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). plos.org Numerous heterocyclic compounds have been developed as selective COX-II inhibitors. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and showed high affinity for COX-2 in docking studies. nih.gov Other studies on 2-(trimethoxyphenyl)-thiazoles also identified compounds with significant COX-2 inhibitory activity, with molecular docking revealing hydrogen bond interactions with key residues like Arg120 and Tyr355 in the binding pocket. wikipedia.org These examples show that the aniline (B41778) and pyridine (B92270) motifs are common in molecules designed to target the COX-II active site. nih.govwikipedia.org

| Compound Class | Example Compound | Target | Activity (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|---|

| 2-(Trimethoxyphenyl)-Thiazoles | Compound A2 | COX-2 | 23.26 μM | N/A |

| 2-(Trimethoxyphenyl)-Thiazoles | Compound A3 | COX-2 | N/A | Good |

| 1,3,4-Trisubstituted Pyrazoles | PYZ19 | COX-2 | 5.01 μM | N/A |

| Dihydropyrazole Sulfonamides | PYZ20 | COX-2 | 0.33 μM | N/A |

Receptor Binding and Modulation Studies (e.g., mGluR1 antagonists)

The antagonism of group I metabotropic glutamate (B1630785) receptors (mGluR1 and mGluR5) has been shown to reduce the behavioral effects of drugs of abuse. medkoo.com Studies have demonstrated that intra-ventricular microinjections of the mGluR1 antagonist JNJ16259685 can block the acquisition of cocaine-induced conditioned place preference. medkoo.comprobechem.com This blockade is linked to the inhibition of de novo protein synthesis, suggesting a mechanism for impairing the formation of drug-cue associations. medkoo.comprobechem.com While JNJ16259685 is not a direct analog, the general principle of targeting mGluR1 with small molecules containing complex heterocyclic systems is well-established in medicinal chemistry.

Protein-Protein Interaction Modulation (e.g., GATA4 and NKX2-5)

A significant area of research is the modulation of protein-protein interactions (PPIs), which are fundamental to many cellular processes. The cardiac transcription factors GATA4 and NKX2-5 physically interact to synergistically regulate genes involved in heart development and pathological hypertrophy. nih.gov Small molecules capable of modulating this interaction are of significant therapeutic interest.

A potent inhibitor of the GATA4-NKX2-5 interaction, identified as compound 3i-1000 (N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide), has been extensively studied. oulu.fiacs.org It is important to note that 3i-1000 is structurally distinct from this compound. However, the research into its mechanism provides a powerful example of how a small molecule can disrupt a critical PPI.

Studies have shown that 3i-1000 dose-dependently inhibits the transcriptional synergy between GATA4 and NKX2-5. oulu.finih.gov Affinity chromatography and other biophysical assays have provided direct evidence that 3i-1000 physically binds selectively to the GATA4 protein, rather than to NKX2-5 or the DNA itself. acs.orgacs.org This targeted binding to GATA4 is sufficient to disrupt its functional cooperation with NKX2-5, leading to anti-hypertrophic and cardioprotective effects in cellular and animal models. oulu.fi

| Compound | Chemical Name | Target | Effect | Activity (IC₅₀/EC₅₀) |

|---|---|---|---|---|

| 3i-1000 | N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | GATA4-NKX2-5 Interaction | Inhibition | ~3-5 μM |

| GATA4 activator 7 | Not specified | GATA4-NKX2-5 Interaction | Activation | 7 μM |

Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

Computational methods are invaluable for understanding how ligands like this compound and its analogs might interact with their biological targets at a molecular level.

Prediction of Ligand-Protein Interactions

Molecular docking studies on various analogs provide a blueprint for potential ligand-protein interactions. For COX-2 inhibitors, docking simulations have revealed that a plausible binding mode involves the formation of hydrogen bonds with key residues in the active site, such as Arg120, Tyr355, and Ser530. wikipedia.org Hydrophobic contacts with residues like Leu352, Val349, and Phe518 also contribute significantly to the binding affinity. wikipedia.org

In the context of PPIs, computational modeling of the GATA4-NKX2-5 interaction has been used to understand how pathogenic mutations can disrupt this complex. Molecular dynamics simulations showed that certain mutations lead to significant conformational changes and the loss of key polar interactions, which likely underlies their pathogenic effects. Although docking studies for the inhibitor 3i-1000 are not extensively detailed in the provided search results, it has been used in conjunction with pharmacophore modeling to screen for other active compounds, indicating the utility of computational approaches in this area. nih.gov

Analysis of Binding Pocket Complementarity

The effectiveness of an inhibitor is highly dependent on its shape and chemical complementarity to the target's binding pocket. For COX inhibitors, the presence of a secondary pocket in COX-2, which is absent in COX-1, is a key feature exploited for designing selective inhibitors. nih.gov Docking studies for imidazo[1,2-a]pyridine-based inhibitors confirmed that these molecules fit well within this pocket, forming favorable interactions that explain their inhibitory potency. nih.gov

Similarly, for kinase inhibitors, X-ray crystallography of PDK-1 in complex with an inhibitor revealed the precise binding mode, showing how the ligand orients itself within the active site to engage with key amino acid residues. oulu.fi Such structural information is critical for analyzing binding pocket complementarity and guides the rational design of more potent and selective analogs.

Conformational Changes Upon Ligand Binding

The interaction of a ligand with its biological target is a dynamic process that often involves conformational changes in both the small molecule and the protein. For this compound and its analogs, these changes are crucial for achieving a stable and effective binding orientation. While direct crystallographic data for this specific compound may be limited, insights can be gleaned from molecular modeling and studies of structurally related molecules.

Molecular docking studies of pyridine derivatives at the colchicine (B1669291) binding site of tubulin reveal that the flexibility of the ligand is a key determinant of its binding affinity. rsc.orgnih.gov The ether linkage in this compound allows for considerable rotational freedom between the methoxy-aniline and the pyridinylmethoxy moieties. Upon entering a binding pocket, such as the colchicine site on tubulin, the molecule is likely to adopt a more rigid conformation to maximize favorable interactions with amino acid residues.

For instance, in analogs where an imidazole (B134444) ring was replaced with a pyridine ring, a slight shift in the position of residue αT179 in tubulin was observed to accommodate the larger ring system. nih.gov This suggests that the protein itself can undergo subtle conformational adjustments to optimize the fit of the incoming ligand. The pyridine nitrogen of nicotine, a related heterocyclic compound, has been shown to form a hydrogen bond with a water molecule that is precisely positioned by the protein backbone in the binding site of the nicotinic acetylcholine (B1216132) receptor. pnas.org This highlights the importance of specific heteroatoms in the ligand structure for dictating its bound conformation.

In the case of this compound, the methoxy (B1213986) group and the aniline nitrogen are critical functional groups. The methoxy group on the aniline ring of a related diarylamine derivative was found to form hydrogen bonds with the carboxyl group of glutamic acid and the hydroxyl group of tyrosine in the β-tubulin subunit. nih.gov The pyridine moiety, in turn, often binds in a lipophilic pocket. nih.gov The final bound conformation is a result of a delicate balance between these stabilizing interactions and the energetic cost of adopting a less favorable solution-state conformation.

Biochemical Pathways Affected by Compound Interaction

The binding of this compound and its analogs to their biological targets can lead to the modulation of various biochemical pathways, ultimately resulting in a physiological response. Two such pathways that are pertinent to this class of compounds are the modulation of choline (B1196258) transporter activity and the inhibition of tubulin polymerization.

The presynaptic high-affinity choline transporter (CHT) is a critical component of the cholinergic system, responsible for the reuptake of choline, the rate-limiting step in acetylcholine synthesis. While direct evidence for the interaction of this compound with CHT is not extensively documented, studies on structurally similar pyridine and pyrimidine (B1678525) derivatives as cholinesterase inhibitors provide a framework for understanding how such molecules might interact with cholinergic proteins. acs.org

A series of pyridine derivatives with carbamic or amidic functions have been synthesized and evaluated as cholinesterase inhibitors. researchgate.net These studies revealed that the pyridine moiety can play a crucial role in the binding of these compounds to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies have indicated that these pyridine-containing molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net

Table 1: Inhibitory Activity of Pyridine Analogs on Cholinesterases This table presents data for related pyridine derivatives, not the subject compound itself, to illustrate the potential for this chemical class to interact with cholinergic system components.

| Compound | Target Enzyme | Inhibitory Concentration (IC50 in µM) | Reference |

|---|---|---|---|

| Carbamate 8 (a pyridine derivative) | human Acetylcholinesterase (hAChE) | 0.153 | researchgate.net |

| Carbamate 11 (a pyridine derivative) | human Butyrylcholinesterase (hBChE) | 0.828 | researchgate.net |

A more extensively studied activity of pyridine-containing compounds is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Numerous diarylpyridine derivatives have been designed and synthesized as tubulin polymerization inhibitors that act at the colchicine binding site. researchgate.net These compounds often feature a trimethoxyphenyl ring, similar to the natural product combretastatin (B1194345) A-4, and a second aromatic ring, such as pyridine, linked by a bridge. The pyridine ring in these structures serves to mimic the cis-conformation of combretastatin A-4, which is crucial for its anti-tubulin activity.

Structure-activity relationship (SAR) studies have shown that the substitution pattern on the pyridine ring and the nature of the second aromatic ring significantly influence the inhibitory potency. nih.gov For instance, a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines were found to be potent inhibitors of tubulin assembly, with IC50 values in the low micromolar range. nih.gov Molecular docking studies of these compounds have confirmed their binding at the colchicine site, with key hydrogen bonding interactions involving cysteine-241 of the β-tubulin subunit. rsc.org

The inhibitory activity of these compounds leads to a disruption of the microtubule network, which in turn can arrest the cell cycle in the G2/M phase and induce apoptosis. rsc.org The ability of these pyridine derivatives to inhibit tubulin polymerization is often correlated with their cytotoxic activity against various cancer cell lines.

Table 2: Tubulin Polymerization Inhibition by Pyridine Analogs This table presents data for related pyridine derivatives to illustrate the potential of this chemical class as tubulin polymerization inhibitors.

| Compound | Tubulin Polymerization Inhibition (IC50 in µM) | Cell Line Cytotoxicity (GI50 in µM) | Reference |

|---|---|---|---|

| Compound 6a (N-alkyl-N-phenylpyridin-2-amine) | 1.4 | 0.19 - 0.41 | nih.gov |

| Compound 7g (N-alkyl-N-phenylpyridin-2-amine) | 1.7 | 0.19 - 0.41 | nih.gov |

| Compound 8c (N-alkyl-N-phenylpyridin-2-amine) | 1.5 | 0.19 - 0.41 | nih.gov |

| Compound VI (trimethoxypyridine derivative) | 0.00892 | 3.25 - 6.11 | rsc.org |

Advanced Applications As a Chemical Scaffold in Research

Building Block in Medicinal Chemistry Research

The aniline (B41778) moiety is a fundamental component in synthetic chemistry with wide-ranging applications, from being a basic building block to its use in catalysis. Among the various substitution patterns, meta-substituted anilines like 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline are of particular interest. These compounds can be challenging to synthesize due to the typical ortho- and para-directing nature of the amino group, yet they are prevalent in a number of commercial drugs.

The structure of this compound contains key pharmacophoric features, such as hydrogen bond donors and acceptors, and aromatic systems capable of various interactions, making it an attractive starting point for the discovery of new Active Pharmaceutical Ingredients (APIs). The pyridine (B92270) and aniline rings are common scaffolds in a multitude of approved drugs, and their combination within a single molecule offers a rich template for derivatization. For instance, similar aniline derivatives are used as precursors for bicyclic heterocycles that have demonstrated significant antitumor and antiviral activities. ossila.com The presence of the primary amino group allows for a variety of chemical modifications, including acylation, alkylation, and the formation of sulfonamides, enabling the synthesis of a broad spectrum of potential drug candidates.

In modern drug discovery, the generation of compound libraries with high chemical diversity is crucial for identifying new therapeutic leads. The trifunctional nature of this compound, with reactive sites on the aniline nitrogen, the pyridine nitrogen, and the aromatic rings, makes it an ideal scaffold for creating such libraries. Through combinatorial chemistry approaches, each of these sites can be systematically modified to produce a large number of distinct molecules. This allows for a thorough exploration of the chemical space around this privileged core structure, significantly increasing the probability of discovering compounds with desired biological activities.

Intermediate in Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry, with a vast majority of new drugs containing at least one heterocyclic motif. The structural framework of this compound serves as an excellent starting point for the synthesis of more complex, multi-ring systems.

The aniline functionality is a key precursor for the construction of various fused heterocyclic systems. Through well-established cyclization reactions, the amino group and the adjacent aromatic carbon atoms can be incorporated into newly formed rings. For example, anilines are common starting materials for the synthesis of quinolines, benzotriazoles, and benzimidazoles. ossila.com The presence of the methoxy (B1213986) and pyridin-3-ylmethoxy substituents on the aniline ring of the title compound can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel fused systems with unique electronic and steric properties.

The inherent bioactivity associated with both pyridine and aniline derivatives makes their combination in this compound a promising platform for the synthesis of new bioactive heterocycles. The pyridine ring is a well-known feature in numerous pharmaceuticals, contributing to favorable physicochemical properties and target interactions. By using the aniline as a handle for further chemical elaboration, it is possible to construct a variety of new heterocyclic compounds that incorporate the pyridinylmethoxy moiety. The specific substitution pattern of the starting aniline can guide the synthesis towards molecules with desired biological profiles.

Role in Materials Science Research (e.g., Coordination Polymers)

Ligand for Metal Complex Formation

The molecular structure of this compound incorporates two key functional groups capable of coordinating with metal ions: the aniline nitrogen and the pyridine nitrogen. This dual-site potential allows the compound to act as a versatile ligand in the formation of metal complexes. Transition metal complexes involving pyridine and its derivatives are extensive and have been widely studied. jscimedcentral.com Pyridine, with its sp²-hybridized nitrogen, is a good sigma-donor and a weak π-acceptor, enabling it to form stable complexes with a wide array of transition metals. wikipedia.org

The aniline moiety, while generally a weaker base than pyridine, can also participate in coordination, although its coordination behavior can be influenced by steric hindrance and the electronic effects of substituents on the aromatic ring. The methoxy group at the para-position to the amino group in this compound enhances the electron density on the aniline nitrogen, potentially increasing its basicity and coordinating ability.

Depending on the reaction conditions and the nature of the metal ion, this compound could function as a monodentate ligand, coordinating through either the more basic pyridine nitrogen or the aniline nitrogen. Alternatively, it could act as a bidentate or bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. The flexibility of the ether linkage between the two aromatic rings allows for a range of conformational possibilities, which can influence the geometry and stability of the resulting metal complexes.

While extensive research exists on the coordination chemistry of simpler pyridine and aniline derivatives, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not widely available in the current body of scientific literature. However, the fundamental principles of coordination chemistry suggest that this compound could form stable complexes with various metal ions, including but not limited to copper (Cu), nickel (Ni), zinc (Zn), cobalt (Co), and palladium (Pd). The resulting complexes would be expected to exhibit diverse structural features and potential applications in areas such as catalysis and materials science.

Influence on Optical Properties of Coordination Compounds

The optical properties of coordination compounds, such as their absorption and emission of light, are intrinsically linked to the nature of both the metal center and the surrounding ligands. Ligands possessing extended π-systems and donor-acceptor characteristics can have a profound influence on the electronic transitions within a metal complex, leading to interesting photophysical behaviors.

The structure of this compound contains both electron-donating (aniline, methoxy) and electron-withdrawing (pyridine) components, which can facilitate intramolecular charge transfer (ICT) transitions. Upon coordination to a metal ion, this ligand can participate in ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the intense colors of many transition metal complexes.

For instance, coordination compounds featuring ligands with similar electronic characteristics have been shown to exhibit luminescence. The emission properties can be tuned by changing the metal ion, the coordination geometry, or by modifying the ligand structure. researchgate.net In principle, the coordination of this compound to a suitable metal ion could result in fluorescent or phosphorescent materials. The specific wavelengths of absorption and emission would be dependent on the energy gap between the molecular orbitals involved in the electronic transitions.

Furthermore, ligands with significant π-conjugation and charge-transfer characteristics are often explored for their potential in non-linear optics (NLO). researchgate.net While there is a lack of specific research data on the NLO properties of coordination compounds derived from this compound, the molecular design suggests that such complexes could be of interest for further investigation in this field.

Detailed studies on the synthesis of metal complexes with this compound and a thorough characterization of their photophysical properties would be necessary to fully elucidate their potential in applications such as light-emitting devices, sensors, or photodynamic therapy.

Future Research Directions and Methodological Challenges

Development of Novel and Efficient Synthetic Routes

The availability of a robust and versatile synthetic pathway is critical for the thorough investigation of any new chemical scaffold. Future research should focus on developing efficient and scalable syntheses of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline and a diverse library of its analogs.

A plausible and efficient synthetic approach could start from commercially available 4-methoxy-3-nitroaniline. The synthesis could proceed through the following key steps:

Protection of the aniline (B41778): The aniline functionality would likely require protection, for instance, as an acetamide, to prevent side reactions in subsequent steps.

Hydroxylation of the nitro-compound: The introduction of a hydroxyl group at the 3-position could be achieved through various methods, such as a nitration-reduction-diazotization-hydrolysis sequence on a suitable precursor.

Etherification: The pivotal ether linkage could be formed via a Williamson ether synthesis, reacting the newly introduced hydroxyl group with 3-(chloromethyl)pyridine (B1204626) or a similar reactive derivative of 3-picoline.

Deprotection: Finally, removal of the protecting group on the aniline would yield the target compound, this compound.

Challenges in this synthesis would include ensuring regioselectivity during the functionalization of the benzene (B151609) ring and optimizing the conditions for the etherification to maximize yield and purity. The development of a convergent synthesis, where the aniline and pyridine (B92270) moieties are prepared separately and then coupled, could also be an efficient alternative.

Advancements in Computational Prediction of Biological Activity

In silico methods are indispensable in modern drug discovery for prioritizing compounds for synthesis and biological testing. For this compound, computational studies can provide valuable insights into its potential biological activities.

Table 1: Computational Approaches for Activity Prediction

| Computational Method | Application for this compound |

| Molecular Docking | Predict the binding mode and affinity of the compound against a panel of known drug targets, particularly protein kinases. |

| Pharmacophore Modeling | Identify the key structural features responsible for potential biological activity and use them to screen virtual libraries for similar compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Once initial biological data is available for a series of analogs, QSAR models can be built to predict the activity of new derivatives. nih.gov |